molecular formula C27H31F6N3O B1242814 Figopitant CAS No. 502422-74-4

Figopitant

Cat. No. B1242814
CAS RN: 502422-74-4
M. Wt: 527.5 g/mol
InChI Key: HUTHJVYJUPXHDF-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Figopitant is under investigation in clinical trial NCT02209714 (Safety, Tolerability and Pharmacodynamics After Oral Administration of BIIF 1149 BS in Healthy Male Volunteers).

Scientific Research Applications

Investigation of Figopitant and Its Metabolites

Schadt et al. (2012) conducted research on the distribution of figopitant and its metabolites in rat tissue. Their study combined whole-body autoradiography with liquid extraction surface analysis (LESA) and mass spectrometry (MS) after administering figopitant to rats. They identified various metabolites formed by oxygenation, dealkylation, and combinations thereof, providing insights into the drug's behavior in biological systems (Schadt et al., 2012).

properties

CAS RN

502422-74-4

Product Name

Figopitant

Molecular Formula

C27H31F6N3O

Molecular Weight

527.5 g/mol

IUPAC Name

(2S)-N-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-[4-(cyclopropylmethyl)piperazin-1-yl]-N-methyl-2-phenylacetamide

InChI

InChI=1S/C27H31F6N3O/c1-34(10-9-20-15-22(26(28,29)30)17-23(16-20)27(31,32)33)25(37)24(21-5-3-2-4-6-21)36-13-11-35(12-14-36)18-19-7-8-19/h2-6,15-17,19,24H,7-14,18H2,1H3/t24-/m0/s1

InChI Key

HUTHJVYJUPXHDF-DEOSSOPVSA-N

Isomeric SMILES

CN(CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)[C@H](C2=CC=CC=C2)N3CCN(CC3)CC4CC4

SMILES

CN(CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)C(C2=CC=CC=C2)N3CCN(CC3)CC4CC4

Canonical SMILES

CN(CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)C(C2=CC=CC=C2)N3CCN(CC3)CC4CC4

Other CAS RN

502422-74-4

synonyms

BIIF 1149 CL
figopitant
N-(2-(3,5-bis(trifluoromethyl)phenyl)ethyl)-4-(cyclopropylmethyl)-N-methyl-alpha-phenyl-1-piperazineacetamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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